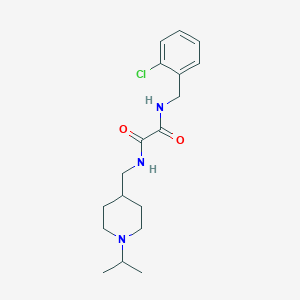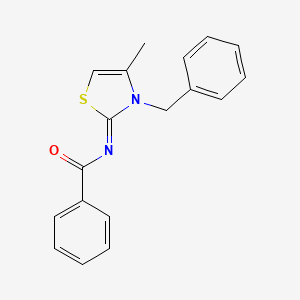
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide, also known as BTB-1, is a thiazole-based compound that has gained attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Scientific Research Applications
Neuroleptic Activity
Benzamides have been studied for their potential neuroleptic activity. A study conducted by Iwanami et al. (1981) found that certain benzamide derivatives showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptic drugs. The study emphasized a good correlation between the structure of the compounds and their activity, suggesting specific structural configurations of benzamides may enhance their neuroleptic properties (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity
Benzamide derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A research by Sugimoto et al. (1990) synthesized a series of benzamide derivatives and tested them for their anti-AChE activity. The study found that certain benzamide derivatives showed significant inhibitory effects on AChE, with compound 21 identified as one of the most potent inhibitors. This compound demonstrated a marked increase in acetylcholine content in specific brain regions of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin-3 (5-HT3) Receptor Antagonism
Benzamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Harada et al. (1995) discovered that certain benzamide derivatives exhibited potent 5-HT3 receptor antagonistic activity. The study highlighted the importance of the aromatic nucleus in the structure-activity relationship of these compounds, with the 1H-indazole ring leading to a substantial increase in activity. These findings suggest the potential therapeutic applications of these compounds in conditions related to 5-HT3 receptors (Harada et al., 1995).
Anti-Fibrotic and Anti-Metastatic Properties
A study by Kim et al. (2008) investigated a novel ALK5 inhibitor, a benzamide derivative, for its pharmacokinetics, metabolism, and tissue distribution. The compound showed potential as an oral anti-fibrotic drug, with significant distribution into liver, kidneys, and lungs, suggesting its potential in treating fibrosis and exerting anti-metastatic effects (Kim et al., 2008).
Anti-Fatigue Effects
Wu et al. (2014) synthesized a series of benzamide derivatives and investigated their crystal structures and anti-fatigue effects. The study found that certain derivatives enhanced the forced swimming capacity of mice, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).
properties
IUPAC Name |
N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-13-22-18(19-17(21)16-10-6-3-7-11-16)20(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKRNBNAQHEFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



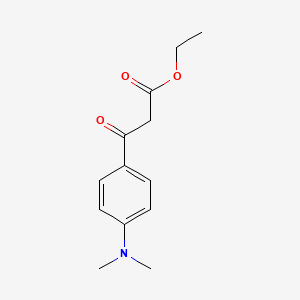
![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
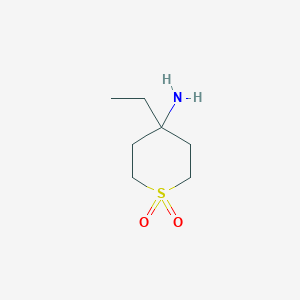

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
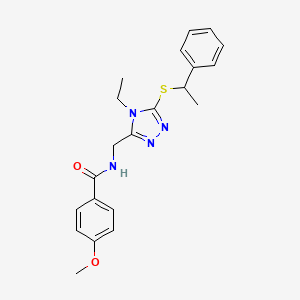
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)
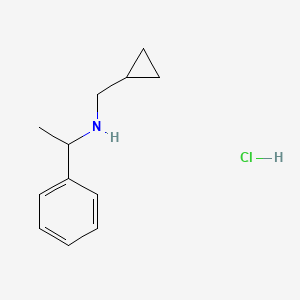


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
